3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid
Overview
Description
It plays a crucial role in the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan in plants and microorganisms . This compound is also a key intermediate in the shikimate pathway, which is essential for the production of various secondary metabolites, including alkaloids and lignin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shikimic acid can be synthesized through several methods. One common synthetic route involves the dehydration of quinic acid. This process typically requires acidic conditions and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of shikimic acid .
Industrial Production Methods: Industrially, shikimic acid is often extracted from natural sources, such as the star anise plant (Illicium verum). The extraction process involves several steps, including solvent extraction, crystallization, and purification to obtain high-purity shikimic acid . Advances in biotechnology have also enabled the microbial fermentation of genetically engineered Escherichia coli strains to produce shikimic acid on a large scale .
Chemical Reactions Analysis
Types of Reactions: Shikimic acid undergoes various chemical reactions, including:
Oxidation: Shikimic acid can be oxidized to produce quinic acid or other derivatives.
Reduction: Reduction reactions can convert shikimic acid into its corresponding alcohols.
Substitution: Substitution reactions often involve the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Acid chlorides or anhydrides are typical reagents for esterification reactions.
Major Products: The major products formed from these reactions include quinic acid (oxidation), various alcohols (reduction), and esters or ethers (substitution) .
Scientific Research Applications
Shikimic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Shikimic acid is used to study the shikimate pathway, which is vital for the biosynthesis of aromatic compounds in plants and microorganisms.
Medicine: It is a key starting material for the production of antiviral drugs, such as oseltamivir (Tamiflu), which is used to treat influenza.
Industry: Shikimic acid is employed in the production of various fine chemicals and as a building block for synthetic polymers
Mechanism of Action
Shikimic acid exerts its effects primarily through the shikimate pathway. This pathway involves several enzymatic steps that convert shikimic acid into chorismic acid, a precursor for aromatic amino acids and other secondary metabolites. The enzymes involved in this pathway include shikimate kinase, dehydroquinate synthase, and chorismate synthase .
Comparison with Similar Compounds
Shikimic acid can be compared with other similar compounds such as quinic acid and gallic acid:
Quinic Acid: Both shikimic acid and quinic acid are intermediates in the biosynthesis of aromatic compounds. quinic acid lacks the double bond present in shikimic acid’s cyclohexene ring.
Shikimic acid’s unique structure, with its three hydroxyl groups and a carboxylic acid group on a cyclohexene ring, distinguishes it from these similar compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
3,4,5-trihydroxycyclohexene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHGGNKMLTUBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859270 | |
Record name | 3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2306-23-2, 138-59-0 | |
Record name | 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2306-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | shikimic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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